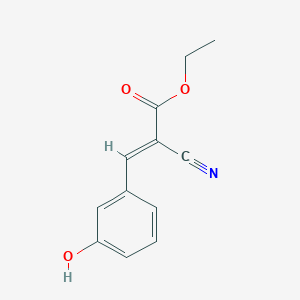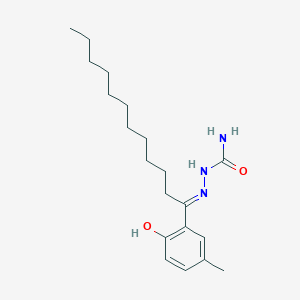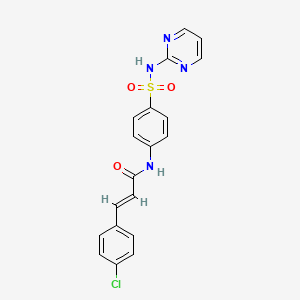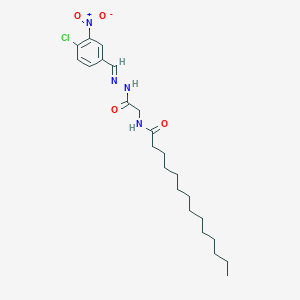![molecular formula C26H16N2O8 B11998236 3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C26H16N2O8, is a complex organic molecule. It features a fused pyrroloisoindole core with two phenyl rings attached. The acetyl group (CH3C(O)-) is also present, contributing to its overall structure. Unfortunately, detailed information about its origin or natural occurrence is scarce.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. Starting materials include appropriately substituted aromatic compounds and reagents that facilitate the formation of the pyrroloisoindole core.
Diversity-Oriented Synthesis: Researchers have explored diverse synthetic routes to access structurally related compounds, some of which may share intermediates with our target compound.
Cyclization: The key step involves cyclizing the precursor molecules under controlled conditions (e.g., heating, solvent choice, catalysts).
Protecting Groups: To selectively functionalize specific positions, protecting groups (such as acetyl groups) are used during synthesis.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its rarity and limited applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenyl rings are susceptible to oxidation, leading to the formation of phenolic compounds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
- Hydrides (e.g., LiAlH4) : For reduction reactions.
Acids/Bases: Used for cyclization and deprotection steps.
- Hydrolysis : Removal of the acetyl group yields the corresponding phenolic compound.
- Functionalization : Substituted derivatives with modified phenyl rings.
Scientific Research Applications
Chemistry::
- Structural Diversity : Researchers study this compound and its analogs to explore novel chemical space.
- Medicinal Chemistry : Investigating potential drug candidates based on its structure.
- Biological Activity : Assessing its effects on cellular processes.
- Drug Development : Screening for potential therapeutic applications.
- Materials Science : Exploring its use in organic electronics or sensors.
- Pharmaceuticals : Potential drug leads.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, influencing biochemical pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
While unique, this compound shares features with other pyrroloisoindoles, such as [similar compound 1] and similar compound 2
Properties
Molecular Formula |
C26H16N2O8 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[3-[2-(3-acetyloxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]phenyl] acetate |
InChI |
InChI=1S/C26H16N2O8/c1-13(29)35-17-7-3-5-15(9-17)27-23(31)19-11-21-22(12-20(19)24(27)32)26(34)28(25(21)33)16-6-4-8-18(10-16)36-14(2)30/h3-12H,1-2H3 |
InChI Key |
ZNTOWHSNZAYTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)


![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)





![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)


![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
